N~1~-allyl-4-nitro-1,2-benzenediamine
Description
N¹-Allyl-4-nitro-1,2-benzenediamine (chemical formula: C₉H₁₂N₃O₂, molecular weight: 194.21 g/mol) is a nitro-substituted aromatic diamine featuring an allyl group on the N¹ position of the benzene ring. Its structure enables participation in cyclization, alkylation, and polymerization reactions, distinguishing it from simpler 1,2-benzenediamine derivatives.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.2g/mol |
IUPAC Name |
4-nitro-1-N-prop-2-enylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H11N3O2/c1-2-5-11-9-4-3-7(12(13)14)6-8(9)10/h2-4,6,11H,1,5,10H2 |
InChI Key |
MVWTWGBMQXGJQX-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
C=CCNC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
Physicochemical Properties
- Solubility : The allyl group increases lipophilicity, reducing water solubility compared to 4-nitro-o-phenylenediamine but enhancing solubility in organic solvents like DMSO (used for FC-98 in ).
- Stability : Nitro groups confer thermal stability, but the allyl substituent may render the compound prone to oxidation or polymerization under acidic/oxidizing conditions.
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